3,4-dichloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3,4-dichloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, substituted with chlorine atoms, and a carboxamide group linked to a pyrrolidine and furan moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of chlorine atoms at the 3 and 4 positions. The carboxamide group is then introduced through an amide coupling reaction, using appropriate reagents and catalysts. The final step involves the attachment of the pyrrolidine and furan moieties through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to minimize side reactions and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorine atoms and other functional groups can be substituted with different atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic and electrophilic substitutions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted benzothiophene derivatives.
Scientific Research Applications
3,4-dichloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide
- This compound
- This compound
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C20H20Cl2N2O2S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H20Cl2N2O2S/c1-12-7-8-15(26-12)14(24-9-2-3-10-24)11-23-20(25)19-18(22)17-13(21)5-4-6-16(17)27-19/h4-8,14H,2-3,9-11H2,1H3,(H,23,25) |
InChI Key |
PGADAFJFANPZIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)N4CCCC4 |
Origin of Product |
United States |
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